Ethyl (2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound with the molecular formula C19H19N3O5S and a molecular weight of 401.444 g/mol . This compound is notable for its unique structure, which includes a quinoline moiety, a thiazole ring, and an ester functional group. It is primarily used in scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step organic reactions. One common method involves the acylation of 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives with thiazole-containing intermediates . The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
the principles of green chemistry, such as multi-component reactions and atom economy, are often applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The ester group can undergo nucleophilic substitution to form amides or other esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various quinoline and thiazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
Ethyl (2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl (2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can bind to active sites of enzymes, inhibiting their activity, while the thiazole ring can interact with receptor proteins, modulating their function . These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
- Ethyl (2-{[(4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
Uniqueness
Ethyl (2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its specific combination of a quinoline moiety and a thiazole ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for research in various scientific fields .
Properties
Molecular Formula |
C19H19N3O5S |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(1-ethyl-4-hydroxy-2-oxoquinoline-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C19H19N3O5S/c1-3-22-13-8-6-5-7-12(13)16(24)15(18(22)26)17(25)21-19-20-11(10-28-19)9-14(23)27-4-2/h5-8,10,24H,3-4,9H2,1-2H3,(H,20,21,25) |
InChI Key |
INXNRMWGBWUVRF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC(=CS3)CC(=O)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.